molecular formula C9H12N6 B1404470 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1417358-37-2

7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No. B1404470
CAS RN: 1417358-37-2
M. Wt: 204.23 g/mol
InChI Key: KLXWQLDZLDBDRA-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Triazolopyrimidines are a class of compounds that contain a triazole ring fused with a pyrimidine ring . They have been synthesized as potential antiviral and antimicrobial agents .


Synthesis Analysis

The synthesis of triazolopyrimidines often involves the reaction of amines with other organic compounds . For example, a series of novel triazoloquinoxaline derivatives were synthesized via aromatic nucleophilic substitution of a triazoloquinoxaline amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions. For instance, they can react with hydrazonoyl chlorides to form different products .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the solubility can be determined using solubility tests .

Scientific Research Applications

Antibacterial Applications

Triazolopyrimidine: derivatives have been studied for their potential as antibacterial agents. They have shown moderate to good activities against both Gram-positive and Gram-negative bacteria strains . For instance, certain derivatives have demonstrated superior activities with minimum inhibitory concentrations (MICs) comparable to first-line antibacterial agents like ampicillin . This suggests that triazolopyrimidine compounds could be developed into new antibacterial drugs to combat resistant strains of bacteria.

Anticancer Potential

In pharmacology, triazolopyrimidine derivatives have been investigated for their anticancer properties. Some studies have reported that these compounds exhibit significant anticancer activity against various human cancer cell lines . They have been found to induce cell death by apoptosis, particularly by inhibiting enzymes like CDK, which are crucial for cell cycle progression .

Antifungal and Antiviral Uses

The triazole nucleus, a component of the triazolopyrimidine structure, is known for its antifungal and antiviral activities. Drugs containing the triazole ring, such as fluconazole and voriconazole, are widely used as antifungals . This indicates that triazolopyrimidine compounds could also be explored for their potential in treating fungal and viral infections.

Agricultural Applications

In agriculture, triazolopyrimidine derivatives have been utilized for their fungicidal properties. They have shown effectiveness against plant pathogens like Rhizoctonia solani, with some compounds exhibiting better activity than commercial fungicides at certain concentrations . This suggests their potential use in developing new agricultural fungicides.

Material Science Innovations

Triazolopyrimidine: compounds have applications in material science due to their structural properties. They can be used in the synthesis of novel materials with potential antibacterial activities . Their nitrogen-containing heterocyclic structure makes them suitable for incorporation into functional materials with diverse applications.

Biochemical Research

In biochemistry, triazolopyrimidine derivatives are recognized for their role in binding with various enzymes and receptors, affecting biological activities . They have been identified as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes . This highlights their importance in biochemical research for developing new therapeutic agents.

Mechanism of Action

Target of Action

The compound 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has shown potential in interacting with a variety of enzymes and receptors . It has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases , which are key targets in cancer treatment .

Mode of Action

7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the activation of these proteins, leading to a decrease in their activity . The compound’s interaction with these targets results in changes in cellular processes, such as cell proliferation and survival .

Biochemical Pathways

The action of 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine affects several biochemical pathways. By inhibiting c-Met and VEGFR-2, it impacts the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These changes in the signaling pathways can lead to downstream effects such as alterations in cell cycle progression and induction of apoptosis .

Pharmacokinetics

Based on the structure of the compound and its similarity to other triazole compounds, it is likely to have good bioavailability

Result of Action

The molecular and cellular effects of 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine’s action include significant inhibition of cell proliferation and induction of apoptosis . It has shown superior cytotoxic activities against various cancer cell lines . Additionally, it has been found to cause alterations in cell cycle progression .

Safety and Hazards

Like all chemicals, triazolopyrimidines should be handled with care. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

Given their wide range of biological activities, triazolopyrimidines are a promising area of research for the development of new therapeutic agents. Future research could focus on designing and synthesizing new triazolopyrimidine derivatives with enhanced biological activities and minimal side effects .

properties

IUPAC Name

7-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-4-15-7-11-13-9(15)12-8(1)14-5-2-10-3-6-14/h1,4,7,10H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXWQLDZLDBDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=NN=CN3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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